molecular formula C13H13ClN2O3 B12534529 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione CAS No. 828913-08-2

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione

Katalognummer: B12534529
CAS-Nummer: 828913-08-2
Molekulargewicht: 280.70 g/mol
InChI-Schlüssel: QJCKWNWJBGPXGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione is a chemical compound known for its unique structure and properties It contains a diazenyl group (N=N) bonded to a chlorophenyl ring, an ethenyloxy group, and a pentane-2,4-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione typically involves the reaction of 4-chloroaniline with acetylacetone in the presence of sodium nitrite and sodium acetate. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with acetylacetone to form the desired product . The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines or other derivatives.

    Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Wissenschaftliche Forschungsanwendungen

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, affecting cellular processes. The compound may also interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione include other diazenyl derivatives, such as:

  • 3-[(E)-(4-Bromophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione
  • 3-[(E)-(4-Methylphenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione
  • 3-[(E)-(4-Nitrophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

828913-08-2

Molekularformel

C13H13ClN2O3

Molekulargewicht

280.70 g/mol

IUPAC-Name

3-[(4-chlorophenyl)diazenyl]-1-ethenoxypentane-2,4-dione

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-8-12(18)13(9(2)17)16-15-11-6-4-10(14)5-7-11/h3-7,13H,1,8H2,2H3

InChI-Schlüssel

QJCKWNWJBGPXGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.